4-Bromo-2-fluoro-3-methylaniline hydrochloride

Flow Chemistry Medicinal Chemistry Process Chemistry

Regioisomeric contamination in halogenated aniline intermediates causes inconsistent cross-coupling yields and unreliable SAR data. 4-Bromo-2-fluoro-3-methylaniline hydrochloride provides the exact substitution pattern needed for kinase inhibitor synthesis. • Supplied as hydrochloride salt for ~10 mg/mL aqueous solubility, enabling efficient aqueous workup and crystallization. • Available in 95% and 97% purity grades; 97% grade reduces unspecified impurities by ~40% vs. 95%. • Para-bromine enables predictable Suzuki-Miyaura coupling; ortho-fluorine modulates metabolic stability.

Molecular Formula C7H8BrClFN
Molecular Weight 240.50 g/mol
Cat. No. B13236982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-methylaniline hydrochloride
Molecular FormulaC7H8BrClFN
Molecular Weight240.50 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)N)Br.Cl
InChIInChI=1S/C7H7BrFN.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
InChIKeyIYPVTPPUBXWZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-3-methylaniline HCl: Identity & Specifications


4-Bromo-2-fluoro-3-methylaniline hydrochloride is a halogenated aromatic amine derivative supplied as a hydrochloride salt for enhanced crystallinity and handling . The compound (CAS of free base: 1540204-53-2) features a distinctive 2-fluoro-3-methyl-4-bromo substitution pattern on the aniline ring, yielding a molecular weight of 204.04 g/mol (free base) or 240.50 g/mol (HCl salt) . This specific regioisomer is utilized as a synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase-targeted scaffolds and muscarinic receptor modulators . The combination of an electron-withdrawing bromine handle for cross-coupling, an ortho-fluorine for metabolic modulation, and a methyl group for steric tuning distinguishes this compound within the halogenated aniline class [1].

Synthetic role Regioisomer-specific halogenated aniline building block
Key handle Para-bromine for Suzuki-Miyaura cross-coupling
Form advantage HCl salt supports aqueous workup and crystallization

4-Bromo-2-fluoro-3-methylaniline HCl: Regioisomer Substitution Risks


Halogenated aniline intermediates with identical molecular formulas (C7H7BrFN) but differing substitution patterns exhibit profoundly divergent reactivity in both synthetic and biological contexts. The specific 2-fluoro-3-methyl-4-bromo arrangement governs the electronic environment of the aromatic ring, directly influencing nucleophilic aromatic substitution rates, cross-coupling yields, and the three-dimensional pharmacophore presentation of downstream products [1]. Regioisomers such as 4-bromo-3-fluoro-2-methylaniline (CAS 127408-03-1) or 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) cannot be assumed interchangeable; differences in bromine position alone alter the oxidative addition kinetics in palladium-catalyzed couplings, while fluorine positional changes shift pKa by over 4 units and substantially modify logP values, thereby affecting both synthetic efficiency and target binding of final compounds [2]. Procurement decisions must therefore be anchored in the specific substitution pattern rather than generic class membership.

Attribute
This product (2F-4Br)
Regioisomer risk
Aryne stability
Stable under lithiation; suppresses benzyne
2F-3Br pattern promotes benzyne even at low temperature
Basicity
Predicted pKa supports consistent salt formation
Positional shift may alter pKa and purification behavior
Coupling site
Para-Br: predictable Pd coupling kinetics
Ortho-Br: steric hindrance may reduce coupling yield

4-Bromo-2-fluoro-3-methylaniline HCl: Evidence vs. Analogs


Flow Stability: 2,4- vs. 3,4-Disubstitution

In the continuous flow synthesis of a muscarinic M1 receptor positive allosteric modulator, the 2-bromobenzaldehyde intermediate derived from a 2,4-disubstituted bromo-fluoro-methylaniline scaffold (matching the substitution pattern of 4-bromo-2-fluoro-3-methylaniline) remained stable and underwent selective I/Li exchange with BuLi followed by DMF formylation at -40°C in a microreactor. In contrast, the corresponding 3,4-disubstituted analog bearing bromine ortho to fluorine underwent rapid conversion to benzyne even at -78°C in a conventional batch process, rendering the synthetic route non-viable [1]. This positional effect on aryne formation represents a quantifiable go/no-go criterion for process feasibility: the 2-fluoro-4-bromo arrangement suppresses premature benzyne generation, whereas the 2-fluoro-3-bromo arrangement (as in 4-bromo-3-fluoro-2-methylaniline) promotes decomposition under identical lithiation conditions [1].

Flow Stability
Head-to-head
Target stable at -40°C; comparator forms benzyne at -78°C
Regioisomer determines synthetic feasibility
Lithiation with BuLi, DMF formylation; microreactor conditions
Flow Chemistry Medicinal Chemistry Process Chemistry

Predicted Lipophilicity and Basicity Among Regioisomers

Calculated partition coefficients provide quantifiable differentiation of lipophilicity across bromo-fluoro-methylaniline regioisomers. 4-Bromo-2-fluoro-3-methylaniline (target) exhibits an XLogP3 of 2.40 . The regioisomer 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) also displays an XLogP3 of 2.40 , indicating identical predicted lipophilicity despite differing substitution. However, 4-bromo-3-fluoro-2-methylaniline (CAS 127408-03-1) shows a predicted pKa of 2.73 [1], whereas the target compound has a predicted pKa of 2.62 . The 0.11 pKa unit difference, while modest, reflects altered electron density distribution that can influence amine basicity, salt formation, and chromatographic behavior in purification [1].

Predicted logP & pKa
Data to verify
XLogP3 2.40; pKa 2.62 (target) vs 2.73 (regioisomer)
pKa shift may affect salt and purification outcomes
Computational predictions; no experimental data cited
ADME Prediction Medicinal Chemistry Physicochemical Profiling

Solubility: Free Base vs. HCl Salt

Conversion of 4-bromo-2-fluoro-3-methylaniline free base to its hydrochloride salt improves aqueous solubility and crystallinity, facilitating handling and purification. The free base exhibits limited water solubility but dissolves in organic solvents such as methanol, ethanol, and dichloromethane . The hydrochloride salt shows moderate solubility in polar solvents: approximately 50 mg/mL in methanol and approximately 10 mg/mL in water, with poor solubility in non-polar solvents such as hexane . This represents a quantifiable solubility enhancement of approximately 10 mg/mL in aqueous media compared to the free base, which has negligible water solubility. The hydrochloride form also provides improved long-term storage stability under inert atmosphere at room temperature [1].

Solubility: Salt vs Base
Reported
HCl salt: ~10 mg/mL in water vs free base: negligible
Salt form supports aqueous workup procedures
Polar solvent assessment; supplier-reported data
Formulation Process Chemistry Analytical Chemistry

Purity Grade Availability: Standard vs. High-Purity

Commercial availability of 4-bromo-2-fluoro-3-methylaniline (free base) spans multiple purity grades that directly impact experimental reproducibility. Standard industrial grade purity is specified at 95% by multiple suppliers including Alfa Chemistry and ChemShuttle . However, higher-purity 97% grade material is available from Aladdin Scientific for applications requiring stringent impurity control, such as medicinal chemistry SAR studies or analytical method development . The 2% absolute purity difference between 95% and 97% grades represents approximately a 40% reduction in unspecified impurities, which may be critical when trace brominated byproducts interfere with sensitive catalytic reactions or biological assays.

Purity Grade
Data to verify
97% high-purity vs 95% standard grade available
Higher purity reduces unspecified impurity burden
Supplier specifications; lot-specific verification advised
Quality Control Analytical Chemistry Procurement

Cross-Coupling Efficiency by Bromine Position

The para-bromine substitution in 4-bromo-2-fluoro-3-methylaniline provides a predictable and well-characterized handle for palladium-catalyzed cross-coupling reactions. Para-substituted aryl bromides generally exhibit faster oxidative addition kinetics with Pd(0) catalysts compared to ortho-substituted analogs due to reduced steric hindrance [1]. In contrast, regioisomers such as 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) bear bromine at the 5-position (ortho to fluorine), which can introduce steric complications and altered electronic effects during Suzuki-Miyaura coupling . While direct comparative kinetic data for this specific compound class is not available in the public literature, the established principles of palladium catalysis indicate that para-bromine substitution offers more predictable and generally faster coupling rates than ortho-bromine in sterically congested fluorinated anilines [1].

Coupling Reactivity
Class-level
Para-Br: predictable Pd coupling; ortho-Br: steric hindrance
Para substitution supports coupling workflow design
Class-level inference; no direct kinetic data cited for this compound
Cross-Coupling Organic Synthesis Medicinal Chemistry

4-Bromo-2-fluoro-3-methylaniline HCl: Procurement Use Cases


Muscarinic M1 PAM Development

Procurement of 4-bromo-2-fluoro-3-methylaniline (free base or HCl salt) is indicated for medicinal chemistry programs developing M1 muscarinic receptor positive allosteric modulators bearing isoindolin-1-one pharmacophores. The 2-fluoro-4-bromo substitution pattern is essential for achieving stable organolithium intermediates during continuous flow synthesis of the key 2-bromobenzaldehyde intermediate at -40°C in microreactors, a process that fails with 3,4-disubstituted regioisomers due to premature benzyne formation even at -78°C [1]. This specific substitution pattern enables the selective I/Li exchange and subsequent formylation steps that are rate-limiting in constructing the isoindolin-1-one core structure [1].

Kinase Inhibitor Scaffold Construction

Procurement of this compound is appropriate for synthetic programs requiring a para-brominated aniline building block for Suzuki-Miyaura cross-coupling to generate biaryl kinase inhibitor scaffolds. The para-bromine position enables predictable palladium-catalyzed coupling with aryl boronic acids to construct extended aromatic systems, as required in targeted kinase inhibitor development . The combination of bromine (for cross-coupling), fluorine (for metabolic stability and target binding modulation), and methyl (for steric tuning) provides a versatile three-point diversification platform for structure-activity relationship studies [1].

High-Purity Grade for Method Development & Assays

Procurement of the 97% high-purity grade (vs. standard 95% grade) is indicated for laboratories performing analytical method development, impurity profiling, or highly sensitive biological assays where trace brominated byproducts could interfere with results . The 97% purity grade reduces unspecified impurities by approximately 40% compared to standard grade material, providing cleaner baselines in HPLC method development and reduced off-target signals in biochemical or cell-based assays .

HCl Salt for Aqueous Workup and Crystallization

Procurement of the hydrochloride salt form is recommended for synthetic workflows involving aqueous workup procedures, salt metathesis, or crystallization-based purification. The hydrochloride salt provides approximately 10 mg/mL solubility in water compared to negligible solubility of the free base, enabling efficient aqueous extraction and washing steps . The salt form also offers enhanced crystallinity and improved long-term storage stability under inert atmosphere at room temperature compared to the free base, which is more susceptible to oxidation of the amine functionality [2].

Application
Selection Property
Validation Focus
Muscarinic M1 PAM synthesis
Regioisomer-specific scaffold
Flow-stability under lithiation conditions
Kinase inhibitor scaffold construction
Para-bromine coupling handle
Cross-coupling yield and reproducibility
Analytical method development
Purity specification review
Impurity profile and baseline cleanliness
Aqueous workup workflows
Salt-form handling and solubility
Aqueous solubility and extraction efficiency
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